1H-Pyrazolo[3,4-B]pyridin-5-amine - 942185-01-5

1H-Pyrazolo[3,4-B]pyridin-5-amine

Catalog Number: EVT-1729640
CAS Number: 942185-01-5
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Gould-Jacobs Reaction: This classic method involves the condensation of 5-aminopyrazoles with β-keto esters or their equivalents, such as ethoxymethylene-β-keto esters []. This reaction generally proceeds under acidic conditions and provides access to a variety of substituted 1H-pyrazolo[3,4-b]pyridin-5-ones, which can be subsequently converted to the desired 5-amino derivatives.

  • Multicomponent Reactions: One-pot multicomponent reactions offer an efficient approach to rapidly construct diverse libraries of pyrazolo[3,4-b]pyridine derivatives, including those containing the 5-amino group [, ]. These reactions often employ readily available starting materials like aldehydes, Meldrum's acid, and substituted hydrazines. Catalyst systems like L-proline and copper salts have been successfully employed to facilitate these transformations.

  • Metal-catalyzed Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide powerful tools for introducing various substituents onto the pyrazolo[3,4-b]pyridine core []. These reactions offer high regioselectivity and functional group tolerance, making them valuable for late-stage functionalization of complex molecules.

  • Cyclization Reactions: I2-promoted [3+1+1+1] cyclization reactions utilizing malononitrile as a C1 synthon provide a novel route to 5-cyano-1H-pyrazolo[3,4-b]pyridine derivatives []. This method showcases the potential for exploring unconventional cyclization strategies to access diversely substituted pyrazolo[3,4-b]pyridines.

Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-b]pyridin-5-amine is characterized by its planar, fused ring system and the presence of the amine group at the 5-position. The planarity of the core structure contributes to its aromatic character, influencing its reactivity and physicochemical properties. Crystallographic studies of its derivatives have provided valuable insights into their three-dimensional structures and intermolecular interactions, aiding in understanding their structure-activity relationships [, , , , , ].

Applications
  • Antimicrobial Agents: Several derivatives have shown promising antibacterial and antifungal activities against various pathogens [, ]. Their ability to inhibit vital bacterial enzymes or disrupt fungal cell wall synthesis makes them attractive candidates for developing new antimicrobial agents.

  • Anticancer Agents: Pyrazolo[3,4-b]pyridine derivatives have been investigated for their anticancer potential [, ]. These compounds often target specific kinases involved in cancer cell proliferation and survival, highlighting their potential as targeted cancer therapies.

  • Anti-inflammatory Agents: Derivatives acting as PDE4 inhibitors have demonstrated efficacy in preclinical models of inflammatory diseases [, ]. By modulating the inflammatory response, these compounds offer potential therapeutic benefits for conditions like asthma and rheumatoid arthritis.

  • Cardiovascular Agents: Some derivatives have shown activity as nitric oxide-independent soluble guanylyl cyclase (sGC) stimulators []. This class of compounds represents a promising therapeutic approach for cardiovascular diseases by promoting vasodilation and reducing blood pressure.

  • Central Nervous System (CNS) Agents: Pyrazolo[3,4-b]pyridine derivatives have also been explored for their potential in treating CNS disorders []. Their ability to modulate neurotransmitter systems or act as neuroprotective agents makes them attractive candidates for developing new therapies for conditions like Parkinson's disease and Alzheimer's disease.

3,6-Di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

  • Compound Description: This class of compounds was synthesized using a magnetically separable graphene oxide anchored sulfonic acid catalyst. [] The reaction involved 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, 3-Oxo-3-(pyridin-3-yl)propanenitrile, and aldehydes in a deep eutectic solvent under microwave irradiation. []

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

  • Compound Description: Synthesized through the reaction of 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-Methyl-1-phenyl-1H-pyrazol-5-amine in glycol under microwave irradiation. [] The compound exhibits a characteristic planar pyrazolo[3,4-b]pyridine system with specific deviations in the carbon atoms carrying benzamido and oxo substituents. []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Compound Description: This chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative incorporates a thieno[2,3-d]pyrimidine moiety. [] Its synthesis involved reacting 3-Phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one using FeCl3-SiO2 as a catalyst. []

Pyrazolo[3,4-b]pyridine-6(7H)-one Derivatives

  • Compound Description: A series of these derivatives were synthesized using a mild and efficient method involving a three-component reaction. [] The reaction involved aldehydes, Meldrum’s acid, and 3-Methyl-1H-pyrazol-5-amine in polyethylene glycol (PEG)-400. []

4-Aryl-1H-thiopyrano[3,4-b]pyridine-5-one Derivatives

  • Compound Description: This class includes various derivatives of thiopyrano[3,4-b]pyridin-5(4H)-one, thiopyrano[3,4-b]quinoline-4,6(3H,5H)-dione, dithiopyrano[3,4-b:4′,3′-e]pyridine-4,6(1H,3H)-dione, and pyrazolo[3,4-b]thiopyrano[4,3-e]pyridin-5(1H)-one. [] Their synthesis involved a one-pot multicomponent reaction using aromatic aldehydes, 2H-thiopyran-3,5(4H,6H)-dione, and enamine derivatives, including 3-Methyl-1-phenyl-1H-pyrazol-5-amine. []

1H-1,2,3-Triazole Tethered Pyrazolo[3,4-b]pyridin-6(7H)-ones

  • Compound Description: These molecular hybrids combine pyrazole, pyridinone, and 1,2,3-triazole moieties. [] The synthesis involved a four-component reaction with Meldrum’s acid, substituted aryl azides, 4-(prop-2-yn-1-yloxy)aryl aldehyde, and 3-Methyl-1-phenyl-1H-pyrazol-5-amine using L-proline, CuSO4·5H2O, and sodium ascorbate as catalysts. [] These compounds were investigated for antimicrobial and apoptosis-inducing activities. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. [] It exhibited a higher therapeutic index compared to first- and second-generation PDE4 inhibitors, showing potent anti-inflammatory effects in vitro and in vivo with reduced emetogenicity. []

1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone

  • Compound Description: This compound served as a starting material for synthesizing various derivatives, including pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazines. [] It was synthesized from 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone. []

Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine Derivatives

  • Compound Description: This class of compounds was synthesized from 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone via diazotization and coupling reactions. [, ] These derivatives were investigated for their antiviral activity against HSV1 and HAV-MBB. []

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

  • Compound Description: This compound demonstrated a moderate inhibiting effect on mild steel corrosion in sulfuric acid compared to the more effective 4-amino antipyrine. [] Its adsorption on mild steel surfaces followed the Langmuir isotherm. []

N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides

  • Compound Description: This series of compounds represents the first class of highly selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) inhibitors. [] They were designed based on structural information and exhibited potent inhibition of ZAK kinase activity in vitro and in vivo. []

3-Methyl-1,4-diphenyl-7,8-dihydro-1H-furo(3,4-e)pyrazolo(3,4-b)pyridin-5(4H)-ones

  • Compound Description: Synthesized via a one-pot, four-component reaction of aromatic aldehydes, tetronic acid, 3-aminobut-2-enenitrile, and phenylhydrazine, using Alum as a catalyst. []

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (16d) and its Analogs

  • Compound Description: Compound 16d and its analogs are potent and selective heat shock protein 90 (HSP90) inhibitors. [] They were discovered through structure-activity relationship (SAR) studies and exhibited oral bioavailability and antitumor activity in vivo. []

5,6-Dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine

  • Compound Description: This compound features a planar pyrazolopyridine ring system with a thiophene ring attached. [] The crystal structure revealed intermolecular hydrogen bonding interactions. []

15. methanone

  • Compound Description: This compound is a derivative of previously studied 4-methyl- and 4-chloro-substituted analogs. [] It possesses a thiophene ring and a trifluoromethyl group, which exhibits disorder. [] The crystal structure analysis revealed intermolecular C–H⋯O hydrogen bonds. []

(E)-N-{[6-chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine

  • Compound Description: This compound exhibits conformational chirality, with no aryl groups coplanar with the central pyrazolo[3,4-b]pyridine core. [] Intermolecular hydrogen bonds contribute to a three-dimensional framework structure in the crystal lattice. []

Phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones

  • Compound Description: This class of pyrazolo-bridged quinolone derivatives was synthesized using a multicomponent reaction involving 3-methyl-1-phenyl-1H-pyrazol-5-amine, 5,5-dimethylcyclohexane-1,3-diones, and 1H-pyrazole-5-carbaldehydes in an ionic liquid, [BMIM]BF4. [] These compounds showed promising anti-cancer activity against HeLa and DU145 cells. []

Ethyl 4-(3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)benzoate

  • Compound Description: The crystal structure of this compound reveals a planar pyrazolopyridine ring system with specific dihedral angles between the aromatic rings. [] The conformation is influenced by an intramolecular C—H...N hydrogen bond. []

5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine

  • Compound Description: This compound serves as a key intermediate in the synthesis of GSK-3 inhibitors. [, ] Two different synthetic processes are described, highlighting its significance in medicinal chemistry. [, ]

1-(5-(4-(3-Hydroxy-3-methylbutyl)-1H-1,2,3-triazol-1-yl)-4-(isopropylamino)pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (BMS-986236)

  • Compound Description: BMS-986236 is a potent kinase inhibitor. [] A scalable synthesis for this compound was developed, addressing safety concerns and improving the purification process. []

C-glycosides of heterocycles containing the 1H-pyrazolo[3,4-b]pyridine moiety

  • Compound Description: A series of C-glycosides containing the 1H-pyrazolo[3,4-b]pyridine moiety were synthesized and evaluated for their anticancer activity. [] The synthesis involved condensation reactions of substituted puerarin with 3-amino-5-hydroxypyrazole. []

5-cyano-1H-pyrazolo[3,4-b]pyridine Derivatives

  • Compound Description: Synthesized using a novel I2-mediated [3+1+1+1] cyclization reaction. [] This method employs aryl methyl ketones, malononitrile, and 5-aminopyrazoles as starting materials, offering a direct approach to constructing this heterocyclic scaffold. []

(Z)-Ethyl 2-cyano-2-{2-[5,6-dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]hydrazinylidene}acetate

  • Compound Description: This compound exhibits an intramolecular N—H⋯O interaction that generates an S(6) ring motif. [] In the crystal structure, molecules are linked by N—H⋯N hydrogen bonds, forming dimers that stack through weak C—H⋯N interactions. []

4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide Derivatives

  • Compound Description: This series of compounds were designed and synthesized as potential antibacterial and antioxidant agents. [] They were synthesized via copper-catalyzed coupling reactions. [] Some derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. []

(1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide Analogs

  • Compound Description: These compounds represent a novel class of Hepatitis B virus (HBV) capsid assembly modulators (CAMs). [] Developed by constraining the conformation of sulfamoylbenzamide derivatives, these analogs exhibited potent anti-HBV activity in vitro and in vivo. []

1H-Pyrazolo[3,4-b]pyridin-5-ketones

  • Compound Description: This class of compounds was synthesized using a modified Gould-Jacobs reaction. [] The synthesis involves reacting 5-Aminopyrazoles with ethoxymethylene-β-keto-esters. []

4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines

  • Compound Description: These compounds were targeted as potential intermediates in the synthesis of fully aromatic 1H-pyrazolo[3,4-b]quinolines. [] Attempts to synthesize them using a reported L-proline-catalyzed three-component reaction were unsuccessful, highlighting the importance of validating synthetic procedures. []

6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines

  • Compound Description: These compounds were synthesized from 4-(Phenyl or p-methoxyphenyl)-6-thioxo-1,6-dihydro-2,3’-bipyridine-5-carbonitriles. [] They served as starting materials for synthesizing pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazines and were evaluated for their anti-Alzheimer and anti-COX2 activities. []

2-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethyl acetate

  • Compound Description: This compound is a novel non-steroidal anti-inflammatory agent. [, , ] Studies investigated its gastrointestinal absorption and the impact of various factors, including bile, meal composition, and triglycerides, on its bioavailability. [, , ]

4-Aryl-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-ones

  • Compound Description: Synthesized using a facile, regioselective, sonochemical, three-component reaction. [] This method employs readily available starting materials and utilizes ultrasound irradiation, offering a convenient and efficient synthetic route. []

Ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate

  • Compound Description: Synthesized through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid. []

5-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine

  • Compound Description: Crystal structure analysis revealed a planar pyrazolo[3,4-b]pyrazine core with the phenyl ring inclined at a specific angle. [] Intermolecular hydrogen bonds form chains along the crystallographic b-axis. []

1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470)

  • Compound Description: PF470 is a potent, selective, and orally bioavailable metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM). [] It showed promising efficacy in a preclinical model of Parkinson's disease but was discontinued due to potential immune-related adverse effects. []

Properties

CAS Number

942185-01-5

Product Name

1H-Pyrazolo[3,4-B]pyridin-5-amine

IUPAC Name

1H-pyrazolo[3,4-b]pyridin-5-amine

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C6H6N4/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,7H2,(H,8,9,10)

InChI Key

OVICNYHPCJRQEY-UHFFFAOYSA-N

SMILES

C1=C2C=NNC2=NC=C1N

Canonical SMILES

C1=C2C=NNC2=NC=C1N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.